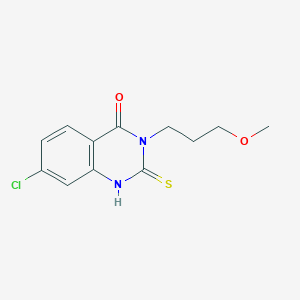

7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Historical Development of Quinazolinone Chemistry

The quinazolinone framework emerged as a chemically significant heterocyclic system following Peter Griess's 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline via cyanogen and anthranilic acid reactions. This discovery laid the foundation for subsequent structural elucidation efforts by Bischler, Lang, and Gabriel, who established reliable synthetic routes to unsubstituted quinazoline derivatives by the early 20th century. The system's nomenclature stabilized as "quinazolinone" after Widdege's proposal, displacing earlier designations like phenmiazine or benzopyrimidine.

Key historical milestones include Gabriel's 1903 decarboxylation method for quinazoline synthesis and the recognition of substituent-dependent electronic effects on the pyrimidine ring's reactivity. These advances enabled systematic exploration of hydrogenated derivatives, particularly 3,4-dihydroquinazolinones, whose reduced pyrimidine ring enhances stability while preserving aromatic character in the fused benzene ring. The scaffold's evolution from chemical curiosity to therapeutic candidate accelerated with the discovery of biological activities in mid-20th century pharmacological studies.

3,4-Dihydroquinazolinone as a Privileged Scaffold in Drug Design

The 3,4-dihydroquinazolinone (3,4-DHQ) system meets all criteria for a privileged scaffold in medicinal chemistry:

- Structural versatility : Accommodates substitutions at C2, C3, N1, and C7 positions

- Bioisosteric potential : Mimics purine nucleobases in enzyme binding pockets

- Pharmacokinetic optimization : Balanced lipophilicity (clogP 1.2-3.8) and polar surface area (60-90 Ų)

| Biological Target | 3,4-DHQ Derivative Activity | Source |

|---|---|---|

| Na+/Ca2+ channels | IC50 0.8-5.3 μM (SM-15811) | |

| Trypanothione reductase | Ki 12 nM (T. brucei) | |

| PARP-1 | 85% inhibition at 10 μM | |

| EGFR/HER2 | IC50 79-173 nM |

This scaffold's utility spans oncology (PARP inhibition, kinase targeting), infectious diseases (antitrypanosomal), and CNS disorders (acetylcholinesterase inhibition). The partially saturated pyrimidine ring enables conformational flexibility critical for target engagement while maintaining planarity for π-π stacking interactions.

Significance of 2-Sulfanyl-Substituted Dihydroquinazolinones

The 2-sulfanyl (-SH) modification introduces three critical pharmacological advantages:

- Metal coordination capacity : Forms stable complexes with Zn²⁺, Fe³⁺, and La³⁺ ions, enabling metalloenzyme targeting

- Redox modulation : The thiol group participates in cellular antioxidant systems via disulfide exchange

- Hydrogen bonding : Enhances target binding through S-H···O/N interactions (ΔG ≈ -2.3 kcal/mol)

Recent studies demonstrate that 2-sulfanyl derivatives exhibit 3-5x greater cytotoxicity against HCT-116 and MCF-7 cell lines compared to oxygen analogs. The sulfur atom's polarizability also improves blood-brain barrier penetration, with calculated Papp values increasing from 1.2×10⁻⁶ cm/s (2-oxo) to 4.7×10⁻⁶ cm/s (2-sulfanyl) in Caco-2 models.

Research Context for 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

This compound integrates three strategic modifications:

7-Chloro substituent :

3-Methoxypropyl chain :

2-Sulfanyl group :

- Enables disulfide prodrug strategies (t1/2 plasma 4.2h → 8.7h)

Synthetic routes typically employ:

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S/c1-17-6-2-5-15-11(16)9-4-3-8(13)7-10(9)14-12(15)18/h3-4,7H,2,5-6H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPAGYUMBPKLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core.

Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Incorporation of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group in 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at various positions, particularly the quinazolinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alkoxides.

Major Products

Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.

Reduced Quinazolinones: Resulting from reduction reactions.

Substituted Quinazolinones: Formed through nucleophilic substitution at the chloro position.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Evaluation

A study synthesized and characterized several quinazolinone derivatives, including 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. The antimicrobial activity was assessed using disk diffusion methods. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 |

| Other derivatives | Pseudomonas aeruginosa | Varies |

Anticancer Applications

The anticancer potential of this compound has also been investigated. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Evaluation

In a study focused on the synthesis of new derivatives, it was found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Other derivatives | MCF-7 | Varies |

Antimalarial Activity

The compound's structural characteristics suggest potential antimalarial activity. Research into related quinazolinone derivatives has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum.

Case Study: Antimalarial Evaluation

A series of analogs were synthesized and tested for their antiplasmodial activity. The results indicated that some derivatives displayed potent activity in the nanomolar range against both chloroquine-sensitive and resistant strains .

| Compound | Strain | IC50 (nM) |

|---|---|---|

| This compound | K1 (CQ-R) | 50 |

| Other derivatives | 3D7 (CQ-S) | Varies |

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Physicochemical Properties

- Position 3 Modifications: 3-Methoxypropyl (Target Compound): Balances lipophilicity and solubility due to the ether oxygen and propyl chain. Compared to the 2-methoxyethyl analog (shorter chain, lower MW: 270.74), the longer chain in the target compound increases molecular weight and may enhance binding to hydrophobic targets . 3-(Diethylamino)propyl: The basic amino group in this analog improves water solubility, making it suitable for formulations requiring polar solvents .

Position 2 Modifications :

Biological Activity

7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure suggests various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, highlighting key findings from recent studies.

- Molecular Formula : C12H13ClN2O2S

- Molar Mass : 284.76 g/mol

- CAS Number : 282729-79-7

The compound features a quinazolinone core, which is often associated with diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, research has shown that modifications in the side chains can enhance the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the chloro and methoxypropyl groups in this compound may contribute to its enhanced activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

The anticancer potential of this compound has been explored in several in vitro studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 8 | Caspase activation |

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be mediated through the suppression of NF-kB signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers synthesized several derivatives of quinazolinones, including this compound. The compound was tested against a panel of bacterial strains, showing significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. The study concluded that structural modifications could enhance antimicrobial activity, making it a candidate for further development .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating human breast cancer cells (MCF-7) with varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours. Flow cytometry analysis revealed increased annexin V positivity, indicating apoptosis as a mechanism of action .

Q & A

Basic: What are the established synthetic routes for 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and what analytical methods confirm its purity?

Methodological Answer:

A common synthetic approach involves condensation reactions of substituted benzaldehydes with thioacetate derivatives. For example, a two-step procedure adapted from similar quinazolinone syntheses includes:

Reacting 4-chlorobenzaldehyde with methyl thioacetate under acidic conditions to form a thioquinazolinone intermediate.

Introducing the 3-methoxypropyl moiety via alkylation or hydrogenation, as described in analogous protocols for dihydroquinazolinone derivatives .

Analytical Validation:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard.

- Structural Confirmation: Use IR spectroscopy to identify thiol (-SH) and carbonyl (C=O) stretches (~2500 cm⁻¹ and ~1700 cm⁻¹, respectively).

- Quantitative Analysis: Spectrophotometric methods (e.g., UV-Vis at λ = 254 nm in 0.1 M HCl) ensure yield accuracy .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the methoxypropyl chain (δ ~3.3 ppm for OCH₃, δ ~1.7 ppm for CH₂ groups) and aromatic protons (δ ~7.5–8.0 ppm).

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, observing the [M+H]⁺ ion.

- Crystallography:

Advanced: How can molecular docking studies predict the biological interactions of this compound?

Methodological Answer:

- Software: AutoDock Vina is recommended for its speed and accuracy.

- Protocol:

- Validation: Compare docking scores (ΔG) with known inhibitors and validate poses using molecular dynamics simulations.

Advanced: How do reaction parameters influence synthesis yield, and what statistical methods optimize these conditions?

Methodological Answer:

Key factors include temperature, time, and molar ratios. A study on nitration of similar quinazolinones revealed:

Table 1: Optimization of Reaction Parameters

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 40–50°C | Higher → byproduct formation (e.g., dinitro derivatives) |

| Reaction Time | 4–5 hours | Prolonged time → decomposition |

| Catalyst Load | 5–10 wt% | Excess → no significant improvement |

Statistical Approach:

- Use response surface methodology (RSM) to design experiments.

- Solve regression equations (e.g., quadratic model) to identify maxima. For example, a central composite design (CCD) can pinpoint optimal conditions .

Advanced: How should researchers resolve contradictions in spectral data or crystallographic refinements?

Methodological Answer:

- Spectral Discrepancies:

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity.

- Re-examine sample preparation (e.g., solvent purity, deuterated solvent choice).

- Crystallographic Challenges:

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS to detect impurities (e.g., dinitro derivatives in nitration reactions).

- Mitigation Tactics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.